molecular formula C9H10ClN3 B2945990 6-Hydrazinylquinoline hydrochloride CAS No. 103755-52-8; 120209-22-5

6-Hydrazinylquinoline hydrochloride

Cat. No.: B2945990
CAS No.: 103755-52-8; 120209-22-5
M. Wt: 195.65
InChI Key: IYTZOVRQMIGNHZ-UHFFFAOYSA-N
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Description

6-Hydrazinylquinoline hydrochloride (CAS: 103755-52-8) is a quinoline derivative with the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 245.12 g/mol. It is commonly available as a dihydrochloride salt with a purity of ≥95% (industrial grade) . Applications include its use as an intermediate in pharmaceutical synthesis, agrochemicals, and bioactive compound libraries .

Properties

IUPAC Name

quinolin-6-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZOVRQMIGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120209-22-5, 103755-52-8
Record name Quinoline, 6-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120209-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103755-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Hydrazinylquinoline hydrochloride is a synthetic compound derived from quinoline, featuring a hydrazine group attached to the sixth position of the quinoline ring system. It is valued for its potential biological activities, making it suitable for applications in medicinal and synthetic organic chemistry.

Scientific Research Applications

This compound is used in scientific research for medicinal chemistry, bioanalytical techniques, and chemical synthesis. Due to the electron-rich nature of its nitrogen atoms, the compound can participate in various chemical reactions, making it reactive towards electrophiles.

As a Building Block

  • Synthesis : It serves as a building block for synthesizing complex organic molecules.
  • Reactions : this compound can undergo oxidation, reduction, and substitution reactions.
    • Oxidation : Oxidation can form quinoline derivatives, with common oxidizing agents including potassium permanganate and hydrogen peroxide.
    • Reduction : Reduction reactions can convert it into different hydrazine derivatives, using reducing agents such as sodium borohydride and lithium aluminum hydride.
    • Substitution : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Medicinal Chemistry Applications

  • Pharmaceutical intermediate : It is used as an intermediate in the synthesis of pharmaceutical compounds.
  • Biological activities : The hydrazide-hydrazone moiety, when used with a quinoline system, has shown antimicrobial, antimycobacterial, anti-tubercular, anticonvulsant, and cytotoxic activity .
  • Mechanism of action : The compound can act as an inhibitor or activator of specific enzymes and receptors. It can also modulate signal transduction pathways, leading to various biological effects.
  • Anti-cancer activity : The anticancer activity of quinoline-based compounds is exerted through mechanisms such as apoptosis, inhibition of angiogenesis, receptor inhibition, and DNA intercalation .

Bioanalytical Techniques

  • Detection and quantification : It is employed in bioanalytical methods for detecting and quantifying biological molecules.

This compound has diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.

Anticancer Activity

  • Hydrazinylquinolines have been tested for cytotoxic effects on breast cancer cell lines, with certain modifications enhancing their potency compared to standard treatments.
  • Novel quinoline hydrazides warrant further investigation as potential anti-cancer agents, particularly for the treatment of neuroblastoma .

Antimicrobial Efficacy

  • Hydrazinylquinolines have been synthesized and tested against multi-drug resistant bacterial strains, yielding promising results.

Antimalarial Activity

  • This compound has shown promise in antimalarial applications.

Cancer Treatment

  • Hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines, showing that certain modifications significantly enhanced their potency compared to standard treatments.
  • At a concentration of 10 μM, compound 16 reduced MRC-5 and WI-38 cell viability by only 10% and 5% respectively, while 17 reduced cell viability by about 30% in the two normal lung fibroblast cell lines .

Antimicrobial Efficacy

  • In an investigation into new antimicrobial agents, several hydrazinylquinolines were synthesized and tested against multi-drug resistant bacterial strains, yielding promising results that support further development in clinical settings.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Formula MW (g/mol) Key Substituents Key Properties
6-Hydrazinylquinoline dihydrochloride 103755-52-8 C₉H₁₁Cl₂N₃ 245.12 6-hydrazinyl High polarity due to dihydrochloride salt; solubility in polar solvents .
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride 1170041-05-0 C₁₀H₁₂Cl₂N₃ 261.13 6-chloro, 4-hydrazino, 2-methyl Increased lipophilicity from chloro and methyl groups; stability in dry storage .
4-Hydrazino-6-methylquinoline hydrochloride 68500-33-4 C₁₀H₁₂ClN₃ 209.68 4-hydrazino, 6-methyl Lower molecular weight; potential for hydrogen bonding via hydrazine group .
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride 1823796-16-2 C₁₃H₁₅ClN₂O 250.72 6-azetidinylmethoxy Bulky substituent may limit membrane permeability; uncharacterized boiling point .
6-Hydroxyquinoline 19315-93-6 C₉H₇NO₂ 161.16 6-hydroxy Acidic hydroxyl group (pKa ~9.61); limited solubility in non-polar solvents .
(Isoquinolin-6-yl)methanamine hydrochloride 1396762-19-8 C₁₀H₁₁ClN₂ 194.66 Isoquinoline backbone, 6-aminomethyl Basic amine functionality; potential for CNS-targeted applications .

Stability and Handling Considerations

  • 6-Hydrazinylquinoline Dihydrochloride: Requires storage in a dry, sealed environment to prevent hydrolysis of the hydrazine group .
  • 6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride: Stable under inert gas; incompatible with strong oxidizing agents due to the chloro substituent .
  • 4-Hydrazino-6-methylquinoline Hydrochloride: Hygroscopic; must be handled under nitrogen to avoid degradation .

Q & A

Q. What are the recommended analytical methods for confirming the purity of 6-Hydrazinylquinoline hydrochloride?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. Prepare a sample solution in methanol (0.1 mg/mL), filter through a 0.45 μm membrane, and inject into a C18 column. Use a mobile phase of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid. Compare retention times and peak areas against a certified reference standard .
  • Validation : Ensure system suitability by testing precision (RSD < 2%) and resolution (>1.5) between adjacent peaks .

Q. How should researchers safely handle and store this compound?

  • Safety Protocols : Use nitrile gloves (tested to JIS T 8116 standards) and safety goggles (JIS T 8147) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., quinoline derivatives) .

Q. What spectroscopic techniques are suitable for structural characterization?

  • Techniques :
  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm hydrazinyl and quinoline moieties. Key signals: δ 8.9 ppm (quinoline H-2), δ 4.2 ppm (hydrazinyl NH2_2) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 191.1 (free base) and a chloride adduct .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

  • Experimental Design : Apply a factorial design to test variables: reaction temperature (60–100°C), hydrazine molar equivalents (1.2–2.0), and reaction time (12–24 hrs). Use response surface methodology (RSM) to identify optimal conditions .
  • Troubleshooting : Low yields (<50%) may result from incomplete quinoline ring activation. Introduce catalytic p-toluenesulfonic acid (5 mol%) to enhance hydrazine nucleophilicity .

Q. How should contradictory solubility data be resolved in formulation studies?

  • Data Analysis : If solubility in water (reported as 10–15 mg/mL) conflicts with experimental results (e.g., 5 mg/mL), validate via nephelometric titration. Prepare saturated solutions at 25°C, filter, and quantify dissolved compound gravimetrically. Cross-check with UV-Vis absorbance at λmax 270 nm .
  • Mitigation : Adjust pH (e.g., 2.0 with HCl) or use co-solvents (e.g., 10% PEG-400) to enhance solubility for in vitro assays .

Q. What strategies mitigate interference from degradation products in bioanalytical assays?

  • Chromatographic Solutions : Use a gradient HPLC method (e.g., 10–90% acetonitrile over 20 mins) to separate 6-Hydrazinylquinoline from hydrazine byproducts. Confirm via LC-MS/MS with MRM transitions specific to the parent compound .
  • Validation : Conduct forced degradation studies (heat, light, acid/alkali) to identify stability-indicating parameters .

Methodological Frameworks for Research Design

Q. How can the PICO framework guide pharmacological studies on this compound?

  • Application :
  • Population : In vitro cancer cell lines (e.g., A549 lung carcinoma).
  • Intervention : Dose-dependent exposure (1–100 μM) to this compound.
  • Comparison : Positive controls (e.g., cisplatin) and vehicle-only controls.
  • Outcome : IC50 values via MTT assay, apoptosis markers (caspase-3 activation) .

Q. What are the ethical considerations for in vivo toxicity studies?

  • Guidelines : Adhere to OECD 423 (acute oral toxicity) and 453 (chronic carcinogenicity) protocols. Use the lowest effective dose (LED) determined from in vitro data to minimize animal use. Submit protocols to institutional review boards (IRBs) for approval .

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